- Modified fluorapatite as highly efficient catalyst for the synthesis of chalcones via Claisen-Schmidt condensation reactionJournal of Industrial and Engineering Chemistry (Amsterdam, 2016, 39, 218-225,
Cas no 959-33-1 (4-Methoxychalcone)

4-Methoxychalcone structure
Nome del prodotto:4-Methoxychalcone
4-Methoxychalcone Proprietà chimiche e fisiche
Nomi e identificatori
-
- (E)-3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-one
- 4-METHOXYBENZYLIDENEACETOPHENONE
- 3-(4-METHOXYPHENYL)-1-PHENYLPROP-2-EN-1-ONE
- 3-(4-METHOXYPHENYL)-1-PHENYL-2-PROPEN-1-ONE
- 2-(P-ANISAL)ACETOPHENONE
- 2-(P-ANISYLIDENE)ACETOPHENONE
- 2-(4-METHOXYBENZYLIDENE)ACETOPHENONE
- 2-(4-Methoxybenzal)Acetophenone
- 4-Methoxychalcone
- ALPHA ALPHA-DIPHENYL-GAMMA-BUTYROLACTONE TECH.
- METHOXYCHALCONE, 4-(RG)
- (4-Methoxybenzylidene)acetophenone
- (p-Methoxybenzylidene)acetophenone
- 1-Phenyl-3-(4-methoxyphenyl)-2-propen-1-one
- 3-(p-Methoxyphenyl)-1-phenyl-2-propen-1-one
- Chalcone, 4-methoxy-
- (2E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one
- 2-propen-1-one, 3-(4-methoxyphenyl)-1-phenyl-, (2E)-
- 2-Propen-1-one, 3-(4-methoxyphenyl)-1-phenyl-
- XUFXKBJMCRJATM-FMIVXFBMSA-N
- Phenyl p-methoxystyryl ketone
- NSC636917
- 4'-Methoxybenzylideneacetophenone
- Q633959
- 3-(4-Methoxyphenyl)-1-phenyl-2-propen-1-one (ACI)
- Chalcone, 4-methoxy- (6CI, 7CI, 8CI)
- 1-Phenyl-3-(4-methoxyphenyl)-2-propenone
- 4-Methoxystyryl phenyl ketone
- 4′-Methoxybenzylideneacetophenone
- NSC 11866
- NSC 636917
- p-Methoxystyryl phenyl ketone
- EINECS 213-499-7
- AI3-17319
- AKOS024306989
- SY049670
- CCRIS 2230
- p-Methoxyphenyl styryl ketone
- PD158954
- FT-0618934
- 3-(4-Methoxy-phenyl)-1-phenyl-propenone
- XUFXKBJMCRJATM-UHFFFAOYSA-N
- 3-(4-methoxyphenyl)-1-phenyl-prop-2-ene-1-one
- DTXSID70870818
- PD158953
- Anisal-acetophenon
- 4-methoxy chalcone
- BBL019090
- M1409
- CS-0181937
- Z46028374
- MFCD00017179
- DTXSID601313945
- CHEMBL105496
- NSC-170287
- W-100150
- LS-14472
- 10L-722
- Q63395979
- trans-4-Methoxychalcone
- NS00015322
- 22252-15-9
- 959-33-1
- (E)-3-(4-methoxyphenyl)-1-phenyl-prop-2-en-1-one
- BDBM86005
- NSC170287
- NSC-636917
- 1-Phenyl-3-(4-methoxyphenyl)-2-propen- 1-one
- HY-W083376A
- Chalcone, 4
- EN300-16058
- NSC-11866
- SCHEMBL521906
- SCHEMBL1566431
- S10243
- 2-Propen-1-one,3-(4-methoxyphenyl)-1-phenyl-
- AKOS000447894
- 4-Methoxychalcone-1
- STK993811
- InChI=1/C16H14O2/c1-18-15-10-7-13(8-11-15)9-12-16(17)14-5-3-2-4-6-14/h2-12H,1H3/b12-9
- AE-641/00576037
- NSC11866
- XAA25215
-
- MDL: MFCD00017179
- Inchi: 1S/C16H14O2/c1-18-15-10-7-13(8-11-15)9-12-16(17)14-5-3-2-4-6-14/h2-12H,1H3
- Chiave InChI: XUFXKBJMCRJATM-UHFFFAOYSA-N
- Sorrisi: O=C(C1C=CC=CC=1)C=CC1C=CC(OC)=CC=1
- BRN: 978742
Proprietà calcolate
- Massa esatta: 238.09900
- Massa monoisotopica: 238.09938
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 18
- Conta legami ruotabili: 4
- Complessità: 282
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- XLogP3: 3.1
- Superficie polare topologica: 26.3
Proprietà sperimentali
- Colore/forma: Non determinato
- Densità: 1.114
- Punto di fusione: 74.0 to 77.0 deg-C
- Punto di ebollizione: 340.88°C (rough estimate)
- Punto di infiammabilità: 180.4 °C
- Indice di rifrazione: 1.6290 (estimate)
- PSA: 26.30000
- LogP: 3.59130
- Solubilità: Non determinato
4-Methoxychalcone Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Dichiarazione di pericolo: H315-H319
- Dichiarazione di avvertimento: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- WGK Germania:3
- Codice categoria di pericolo: 36/37/38
- Istruzioni di sicurezza: S26-S36
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R38
4-Methoxychalcone Dati doganali
- CODICE SA:2914509090
- Dati doganali:
Codice doganale cinese:
2914509090Panoramica:
291450990 Ketoni contenenti altri gruppi contenenti ossigeno. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, imballaggio dichiarato acetone
Riassunto:
HS: 291450990 altri chetoni con altra funzione ossigeno IVA: 17,0% Tasso di sconto fiscale: 9,0% Condizioni di supervisione: nessuna tariffa MFN: 5,5% Tariffa generale: 30,0%
4-Methoxychalcone Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-16058-10.0g |
3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one |
959-33-1 | 93% | 10g |
$35.0 | 2023-06-04 | |
Enamine | EN300-16058-2.5g |
3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one |
959-33-1 | 93% | 2.5g |
$25.0 | 2023-06-04 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158331-100g |
4-Methoxychalcone |
959-33-1 | >98.0%(HPLC) | 100g |
¥1252.90 | 2023-09-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1252607-25g |
4-Methoxychalcone |
959-33-1 | 98% | 25g |
¥422.00 | 2024-04-23 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M57090-100mg |
4-Methoxychalcone |
959-33-1 | 100mg |
¥668.0 | 2021-09-08 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M863374-25g |
4-Methoxychalcone |
959-33-1 | ≥98%(GC) | 25g |
¥353.00 | 2022-09-01 | |
Enamine | EN300-16058-0.05g |
3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one |
959-33-1 | 93% | 0.05g |
$19.0 | 2023-06-04 | |
Enamine | EN300-16058-0.5g |
3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one |
959-33-1 | 93% | 0.5g |
$19.0 | 2023-06-04 | |
Fluorochem | 092495-100g |
E)-3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-one |
959-33-1 | 95% | 100g |
£129.00 | 2022-03-01 | |
Enamine | EN300-16058-5.0g |
3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one |
959-33-1 | 93% | 5g |
$26.0 | 2023-06-04 |
4-Methoxychalcone Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Catalysts: Fluorapatite (Ca5F(PO4)3) , Sodium nitrate Solvents: Methanol ; 24 h, rt
Riferimento
Synthetic Routes 2
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 0 - 5 °C; 3 h, 20 - 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7
Riferimento
- A facial synthesis and antimicrobial activity of some pyrazole derivatives carrying indoleE-Journal of Chemistry, 2010, 7(3), 745-750,
Synthetic Routes 4
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 1 h, 0 °C
Riferimento
- Synthesis, crystal structures and DFT studies of 1-[2-(5-methyl-2-benzoxazolinone-3-yl)acetyl]-3-phenyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole and 1-[2-(5-chloro-2-benzoxazolinone-3-yl)acetyl]-3-phenyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazoleJournal of Molecular Structure, 2011, 1006(1-3), 147-158,
Synthetic Routes 6
Condizioni di reazione
1.1 Catalysts: Sulfuric acid (silica supported) ; 3 h, 80 °C
Riferimento
- Silica sulfuric acid as an efficient and reusable reagent for crossed-aldol condensation of ketones with aromatic aldehydes under solvent-free conditionsJournal of the Brazilian Chemical Society, 2004, 15(5), 773-776,
Synthetic Routes 7
Synthetic Routes 8
Condizioni di reazione
1.1 Catalysts: Barium hydroxide Solvents: 1-Ethyl-3-methylimidazolium dicyanamide ; 6 h, rt
Riferimento
- Large acceleration under highly concentrated conditions: Synthesis of chalcones using a small amount of DMF or [emim]N(CN)2Results in Chemistry, 2022, 4,,
Synthetic Routes 9
Condizioni di reazione
1.1 Catalysts: 1H-Imidazolium, 3-[3-[[(1S)-1,2-dicarboxyethyl]amino]-3-oxopropyl]-1-methyl-, br… ; 4 h, 25 °C
Riferimento
- An Efficient Synthesis of α,β-Unsaturated Ketones via Claisen-Schmidt Condensation Reaction using Amino Acid Based Ionic LiquidsCurrent Catalysis, 2021, 10(2), 103-107,
Synthetic Routes 10
Condizioni di reazione
1.1 Reagents: Sodium trithiocarbonate Catalysts: Trioctylmethylammonium chloride Solvents: Benzene , Water
Riferimento
- The dehalogenation of vic-dihaloalkanes to alkenes with sodium trithiocarbonate or sodium dithiocarbonate in the presence of phase-transfer catalystsBulletin of the Chemical Society of Japan, 1989, 62(8), 2739-41,
Synthetic Routes 11
Condizioni di reazione
1.1 Reagents: Water Catalysts: Barium hydroxide Solvents: 1,4-Dioxane
Riferimento
- Barium(II) hydroxide as catalyst in organic reactions. 20. Structure-catalytic activity relationship in the Wittig reactionJournal of Organic Chemistry, 1989, 54(15), 3695-701,
Synthetic Routes 12
Synthetic Routes 13
Condizioni di reazione
1.1 Reagents: Chlorotrimethylsilane , Sodium iodide Solvents: Acetonitrile
1.2 Reagents: Triethylamine Solvents: Acetonitrile
1.3 Reagents: Chlorotrimethylsilane , Sodium iodide
1.2 Reagents: Triethylamine Solvents: Acetonitrile
1.3 Reagents: Chlorotrimethylsilane , Sodium iodide
Riferimento
- Reagents and synthetic methods. 59. Iodotrimethylsilane-mediated aldol -type condensation between trialkylsilyl enol ethers and trimethylsilyl halohydrinsAnales de Quimica, 1987, 83(1), 121-3,
Synthetic Routes 14
Synthetic Routes 15
Condizioni di reazione
1.1 Catalysts: Naphthalene (reaction products with Sulfuric acid) , Sulfuric acid (reaction product with Naphthalene) ; 100 min, 70 °C; 70 °C → rt
1.2 Reagents: Dichloromethane ; > 1 min, heated
1.2 Reagents: Dichloromethane ; > 1 min, heated
Riferimento
- Carbon-based solid acid as an efficient and reusable catalyst for cross-aldol condensation of ketones with aromatic aldehydes under solvent-free conditionsCuihua Xuebao, 2008, 29(7), 602-606,
Synthetic Routes 16
Condizioni di reazione
1.1 Catalysts: Titania ; 2 min, heated
Riferimento
- Solvent free synthesis of quinoxalines, dipyridophenazines and chalcones under microwave irradiation with sulfated Degussa titania as a novel solid acid catalystJournal of Molecular Catalysis A: Chemical, 2011, 350(1-2), 16-25,
Synthetic Routes 17
Synthetic Routes 18
Synthetic Routes 19
Condizioni di reazione
1.1 Catalysts: 4,6-Bis(sulfoamino)-1,3,5-triazin-2-yl sulfamate ; 70 min, 75 °C
Riferimento
- Melamine trisulfonic acid as an efficient and reusable catalyst for the crossed-Aldol condensation of ketones and aldehydes under solvent-free conditionsIranian Journal of Catalysis, 2012, 2(4), 157-163,
Synthetic Routes 20
Condizioni di reazione
1.1 Catalysts: Diethylamine Solvents: Water ; 10 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Riferimento
- A green, inexpensive and efficient organocatalyzed procedure for aqueous aldol condensationsJournal of the Brazilian Chemical Society, 2009, 20(10), 1895-1900,
4-Methoxychalcone Raw materials
- 1-Propanone, 2,3-dibromo-3-(4-methoxyphenyl)-1-phenyl-
- p-Methoxybenzaldehyde
- 1-Phenyl-1-trimethylsilyloxyethylene
- Acetophenone
- N-(4-Acetylphenyl)-4-chlorobenzene-1-sulfonamide
4-Methoxychalcone Preparation Products
4-Methoxychalcone Letteratura correlata
-
Milena Reszka,Illia E. Serdiuk,Karol Kozakiewicz,Andrzej Nowacki,Henryk Myszka,Piotr Bojarski,Beata Liberek Org. Biomol. Chem. 2020 18 7635
-
2. 318. Polymerisation of flavans. Part VI. Reduction of flavanoids and chalcones with lithium aluminium hydride in the presence of aluminium chlorideM. M. Bokadia,B. R. Brown,D. Cobern,A. Roberts,G. A. Somerfield J. Chem. Soc. 1962 1658
-
Seung Hwan Son,Yang Yil Cho,Hyung-Seok Yoo,Soo Jin Lee,Young Min Kim,Hyu Jeong Jang,Dong Hwan Kim,Jeong-Won Shin,Nam-Jung Kim RSC Adv. 2021 11 14000
-
4. The kinetics and mechanism of the cyclisation of some 2′-hydroxychalcones to flavanones in basic aqueous solutionK. Barry Old,Lyndsay Main J. Chem. Soc. Perkin Trans. 2 1982 1309
-
5. 662. Polymerisation of flavans. Part III. The action of lead tetra-acetate on flavansM. M. Bokadia,B. R. Brown,W. Cummings J. Chem. Soc. 1960 3308
Categorie correlate
- Solventi e chimici organici Composti organici fenilpropanoidi e polichetidi Lineari 1,3-diarylpropanoidi Retrochalconi
- Solventi e chimici organici Composti organici fenilpropanoidi e polichetidi Lineari 1,3-diarylpropanoidi Chalconi e diidrochalconi Retrochalconi
- Solventi e chimici organici Composti organici Alcol/Etere
- Solventi e chimici organici Composti organici Aldeide/Cheto
959-33-1 (4-Methoxychalcone) Prodotti correlati
- 2657-25-2(4'-Hydroxychalcone)
- 20426-12-4(4-Hydroxychalcone)
- 2373-89-9(4,4'-Dimethoxychalcone)
- 22252-15-9(3-(4-Methoxyphenyl)-1-phenyl-2-propen-1-one)
- 53744-28-8(3,4-Dimethoxychalcone)
- 959-23-9(4'-Methoxychalcone)
- 1805608-73-4(3-(Bromomethyl)-4-(difluoromethyl)-2-fluoro-5-(trifluoromethyl)pyridine)
- 1780211-98-4(3'-Chloro-2'-fluoro-6'-methylacetophenone)
- 32792-42-0(4-Cyanophenyl 4-methylbenzoate)
- 2680764-01-4(methyl 4-{(benzyloxy)carbonylamino}-3-chloro-5-nitrobenzoate)
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

江苏科伦多食品配料有限公司
Membro d'oro
CN Fornitore
Reagenti

Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
